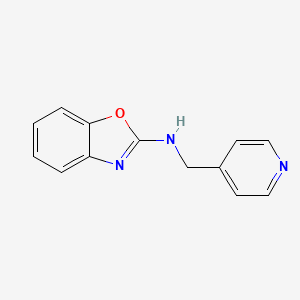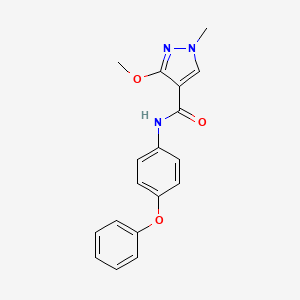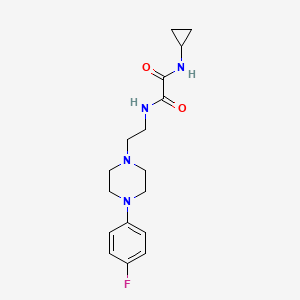![molecular formula C23H22FN3O2S B2552152 2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111983-24-4](/img/structure/B2552152.png)
2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a novel pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities, including antitumor and antibacterial properties. The structure of this compound suggests it may have potential biological activities due to the presence of a pyrimidine core, which is a common feature in many biologically active molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of related pyrimidine derivatives has been reported using condensation reactions of uracil derivatives with ascorbic acid derivatives , or by condensation of amino-triazole with pyranones . The synthesis of the specific compound is not detailed in the provided papers, but it likely involves a similar strategy of condensation reactions and subsequent functional group transformations .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by spectroscopic techniques such as NMR and X-ray crystallography. For example, the stereostructure of related compounds has been confirmed by X-ray crystal structure analysis . The molecular structure of the compound would likely be confirmed using similar techniques to ensure the correct synthesis and to deduce the configuration of its substituents .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to the reactivity of their functional groups. For example, the active methylene group in thiadiazolo[3,2-a]pyrimidin-5(5H)-one reacts with carbon disulfide and phenyl isothiocyanate . The compound may also undergo similar reactions, which could be used to further modify its structure and potentially alter its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can influence their biological activity and pharmacokinetic profile. The specific properties of "2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" are not detailed in the provided papers, but related compounds have shown significant antitumor activities and solid-state fluorescence properties . These properties are crucial for the development of new pharmaceuticals and could be a focus of further research on the compound .
Scientific Research Applications
Synthesis and Biological Activity
Chemical synthesis plays a crucial role in the development of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives, offering potential applications in biological studies. For example, a study by Harsha et al. (2018) focused on synthesizing a series of arylmethylthio pyrrolo[2,3-d]pyrimidin-4-ols, revealing their cytotoxic activity against HCT-116 and A-549 cell lines, suggesting their potential as anticancer agents. The specific modification at the 6-ethyl position with a (4-fluorobenzyl)thio group highlighted the significance of structural alterations in enhancing biological activity (Harsha et al., 2018).
Anticancer Applications
The anticancer potential of fluorobenzyl-thio pyrrolo[2,3-d]pyrimidin derivatives has been explored through various studies. A notable example is the work by Hosamani et al. (2015), where fluorinated coumarin-pyrimidine hybrids were synthesized and assessed as anticancer agents against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines. The compounds showed significant cytotoxicity, suggesting their promise as therapeutic agents (Hosamani et al., 2015).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyrimidine derivatives have also been a subject of research. For instance, Kahveci et al. (2020) synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibiting notable antibacterial and antifungal activities. This study highlights the potential use of such compounds in developing new antimicrobial agents (Kahveci et al., 2020).
Corrosion Inhibition
Beyond biomedical applications, pyrimidine derivatives have been evaluated for their role in corrosion inhibition. Abdallah et al. (2018) investigated pyridopyrimidinone derivatives as corrosion inhibitors for carbon steel in sulfamic acid solutions, revealing their effectiveness in preventing corrosion through a mixed type inhibition mechanism (Abdallah et al., 2018).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-26-14-19(17-6-4-3-5-7-17)20-21(26)22(28)27(12-13-29-2)23(25-20)30-15-16-8-10-18(24)11-9-16/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXIMDLDDVEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)

![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)


![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B2552084.png)

![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)
